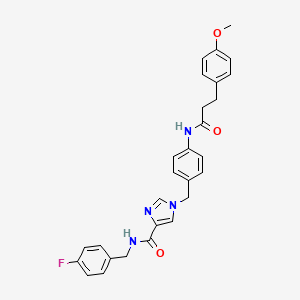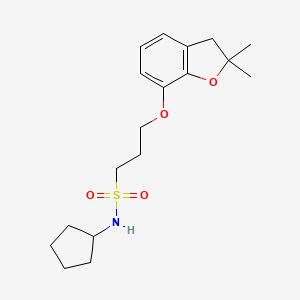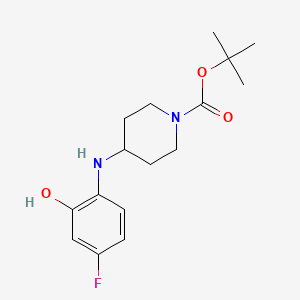
4-(4-Fluoro-2-hydroxyphénylamino)pipéridine-1-carboxylate de tert-butyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H23FN2O3. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
tert-Butyl 4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of biological pathways and interactions due to its structural properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: It is employed in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Tert-Butyl 4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate is a compound used as an intermediate in the manufacture of fentanyl . Fentanyl is a potent synthetic opioid that is used as a pain medication and together with other medications for anesthesia .
Mode of Action
The compound, Tert-Butyl 4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate, interacts with its targets by serving as a precursor in the synthesis of fentanyl
Biochemical Pathways
The biochemical pathways affected by Tert-Butyl 4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate are those involved in the synthesis of fentanyl . Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involve the use of specific precursor chemicals .
Pharmacokinetics
As a precursor to fentanyl, its bioavailability would be determined by the efficiency of the synthesis process and the subsequent pharmacokinetics of fentanyl .
Result of Action
The molecular and cellular effects of Tert-Butyl 4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate’s action would be seen in the production of fentanyl . Fentanyl is a potent opioid that binds to the body’s opioid receptors, creating a range of effects from pain relief to relaxation .
Action Environment
The action, efficacy, and stability of Tert-Butyl 4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate can be influenced by various environmental factors. These may include the conditions under which the compound is stored and the specific parameters of the fentanyl synthesis process
Méthodes De Préparation
The synthesis of tert-Butyl 4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 4-fluoro-2-hydroxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in an appropriate solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
tert-Butyl 4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Comparaison Avec Des Composés Similaires
tert-Butyl 4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Lacks the fluoro and hydroxy groups, which may affect its reactivity and applications.
tert-Butyl 4-(4-chloro-2-hydroxy phenylamino)piperidine-1-carboxylate: Similar structure but with a chloro group instead of a fluoro group, leading to different chemical properties and reactivity.
These comparisons highlight the unique features of tert-Butyl 4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate, such as its specific functional groups that contribute to its distinct chemical behavior and applications.
Propriétés
IUPAC Name |
tert-butyl 4-(4-fluoro-2-hydroxyanilino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3/c1-16(2,3)22-15(21)19-8-6-12(7-9-19)18-13-5-4-11(17)10-14(13)20/h4-5,10,12,18,20H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHBAJRDCGSTNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(6S,7aS)-6-hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B2588876.png)
![2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2588879.png)
![7-chloro-5-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2588880.png)
![1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2588881.png)
![N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/new.no-structure.jpg)
![Tert-butyl 4-[(2R)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate](/img/structure/B2588884.png)
![2-[(3-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2588885.png)
![1-[(4-chlorophenyl)methyl]-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2588888.png)
![5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-(morpholin-4-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B2588890.png)
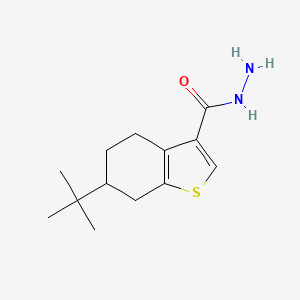
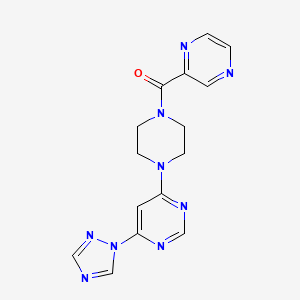
![N-(4-acetylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2588893.png)
